molecular formula C11H14N2O2S B14297894 5,6-Diethoxybenzimidazoline-2-thione CAS No. 112903-53-4

5,6-Diethoxybenzimidazoline-2-thione

Katalognummer: B14297894
CAS-Nummer: 112903-53-4
Molekulargewicht: 238.31 g/mol
InChI-Schlüssel: JAWKIZNLFRROPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Diethoxybenzimidazoline-2-thione: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a benzimidazole ring fused with a thione group, makes it an interesting subject for chemical and pharmacological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxybenzimidazoline-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Diethoxybenzimidazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,6-Diethoxybenzimidazoline-2-thione is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

Medicine: Research has shown that benzimidazole derivatives, including this compound, possess anticancer, antiviral, and anti-inflammatory activities. These properties are being explored for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers to enhance their performance and durability.

Wirkmechanismus

The mechanism of action of 5,6-Diethoxybenzimidazoline-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, thereby inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

    5,6-Dimethylbenzimidazole: A derivative with methyl groups instead of ethoxy groups.

    Benzimidazole-2-thione: The parent compound without the ethoxy substituents.

    5,6-Dichlorobenzimidazole: A derivative with chlorine substituents.

Uniqueness: 5,6-Diethoxybenzimidazoline-2-thione is unique due to its ethoxy substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility and bioavailability, making it a more effective candidate for various applications compared to its unsubstituted or differently substituted counterparts.

Eigenschaften

CAS-Nummer

112903-53-4

Molekularformel

C11H14N2O2S

Molekulargewicht

238.31 g/mol

IUPAC-Name

5,6-diethoxy-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C11H14N2O2S/c1-3-14-9-5-7-8(13-11(16)12-7)6-10(9)15-4-2/h5-6H,3-4H2,1-2H3,(H2,12,13,16)

InChI-Schlüssel

JAWKIZNLFRROPZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C2C(=C1)NC(=S)N2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.